Tris(trimethylsilyl)amine
Overview
Description
Tris(trimethylsilyl)amine is a chemical compound with the formula (CH₃)₃Si)₃N. It is the simplest tris(trialkylsilyl)amine, where all three hydrogen atoms of ammonia are replaced by trimethylsilyl groups. This compound has garnered significant scientific interest due to its stability and role as an intermediate in chemical nitrogen fixation, which involves converting atmospheric nitrogen into organic substrates under normal conditions .
Mechanism of Action
- Tris(trimethylsilyl)amine has a straightforward structure: three trimethylsilyl (-Si(CH₃)₃) groups attached to a central nitrogen atom. It’s the simplest tris(trialkylsilyl)amine, where all three hydrogen atoms of ammonia are replaced by these silyl groups .
- One notable application involves its use in radical-based reactions. For instance, it generates silyl radicals when combined with electron donor-acceptor (EDA) complexes, driving alkylation processes . These radicals can add to double bonds, leading to diverse products.
- In synthetic chemistry, it plays a role in constructing complex molecules. For example, from antimony trichloride and this compound, a nitridoantimone cubane-type cluster can be formed .
- Distribution : It remains stable in the presence of water and bases but can be cleaved by alcohols or acids, releasing ammonia .
- Environmental factors, such as solvent polarity and temperature, influence its reactivity. For example, it reacts with trimethylchlorosilane to form this compound .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: Early attempts to synthesize tris(trimethylsilyl)amine from ammonia and trimethylchlorosilane were unsuccessful, even at temperatures as high as 500°C. The reaction typically stops at the stage of bis(trimethylsilyl)amine. this compound can be successfully synthesized by reacting the sodium salt of hexamethyldisilazane with trimethylchlorosilane, yielding an 80% product. The lithium salt of hexamethyldisilazane can also be used, but it results in lower yields of 50-60% .
Industrial Production Methods: Industrial production of this compound involves the reaction of lithium nitride with trimethylchlorosilane in a one-pot reaction using tetrahydrofuran as a solvent, achieving a 72% yield .
Chemical Reactions Analysis
Types of Reactions: Tris(trimethylsilyl)amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced under specific conditions to yield different silylamine derivatives.
Substitution: The compound can participate in substitution reactions, where the trimethylsilyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halides and acids are often employed in substitution reactions.
Major Products Formed:
Oxidation: Various oxidized silylamine derivatives.
Reduction: Different
Properties
IUPAC Name |
[[bis(trimethylsilyl)amino]-dimethylsilyl]methane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H27NSi3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGHITPVRNZWSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N([Si](C)(C)C)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H27NSi3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061802 | |
Record name | Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1586-73-8 | |
Record name | 1,1,1-Trimethyl-N,N-bis(trimethylsilyl)silanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1586-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001586738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris(trimethylsilyl)amine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252162 | |
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Record name | Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1-trimethyl-N,N-bis(trimethylsilyl)silylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.951 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | NONAMETHYLTRISILAZANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVA5FGS9US | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Tris(trimethylsilyl)amine?
A1: this compound has the molecular formula C9H27NSi3 and a molecular weight of 249.60 g/mol.
Q2: What spectroscopic techniques have been used to characterize this compound?
A2: Researchers have utilized various spectroscopic methods to elucidate the structure of this compound. Key techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton and deuterium NMR have provided insights into the dynamic behavior of the molecule in solid state. [] This includes understanding the rotation of methyl and trimethylsilyl groups, as well as the overall molecular motion. []
- Infrared (IR) Spectroscopy: IR spectroscopy has been instrumental in identifying characteristic vibrational frequencies associated with specific bonds within the molecule, such as N-Si and N-H bonds. [, , ]
- Electron Diffraction: Electron diffraction studies in the gas phase have been crucial in determining the planar structure of the Si-N bonds in the molecule. []
- Photoelectron Spectroscopy: Photoelectron spectroscopy has been employed to investigate the electronic structure and bonding properties of this compound and related silylamines. []
Q3: What is the significance of this compound in dinitrogen fixation research?
A3: this compound serves as a key product in the catalytic conversion of dinitrogen (N2) to more useful nitrogen-containing compounds. Several transition metal complexes, including those of titanium [], rhodium [], cobalt [, , , ], and rhenium [], have demonstrated the ability to catalyze this transformation, with this compound as a quantifiable product. [, , , , , , ]
Q4: How does the choice of transition metal influence the catalytic silylation of dinitrogen using this compound?
A4: Research indicates that the identity of the transition metal significantly impacts the catalytic efficiency for dinitrogen silylation. For instance, cobalt complexes generally outperform iron counterparts in terms of turnover number, highlighting the influence of the metal center on reaction outcomes. [, , , ]
Q5: Beyond dinitrogen fixation, what other synthetic applications utilize this compound?
A5: this compound exhibits versatility in organic synthesis:
- Amide Base Precursor: It acts as a precursor for generating highly reactive amide bases in situ. When combined with fluoride sources like tetramethylammonium fluoride (TMAF) or cesium fluoride (CsF), it generates amide bases capable of deprotonating heteroarenes [, ] and facilitating various coupling reactions. [, ]
- Borane Chemistry: this compound reacts with monohaloboranes, leading to the formation of (trimethylsilyl)aminoboranes. [, ]
- Selenide Synthesis: It is employed in the preparation of selenenyl azides and triselenenamides by reacting with selenenyl chlorides. []
Q6: Are there any examples where this compound participates in the formation of unusual chemical bonds?
A6: Yes, this compound has been used in the synthesis of tellurium nitride chloride, demonstrating its utility in accessing compounds with unique Te-N bonds. []
Q7: Has there been research exploring the effects of structural modifications on the reactivity of this compound?
A7: While this compound is the most widely studied compound in its class, researchers have investigated the properties of related silylamines. For instance, comparisons have been drawn between hexamethyldisiloxane and this compound, examining the impact of structural variations on their respective properties. [] This exploration provides valuable insights into structure-activity relationships within this class of compounds.
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